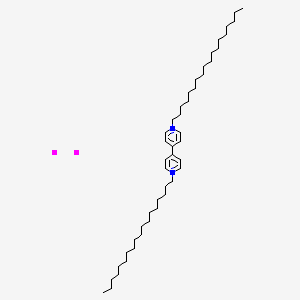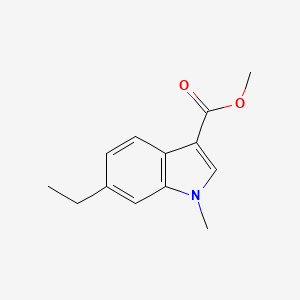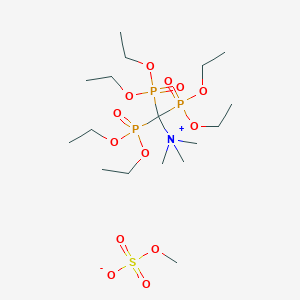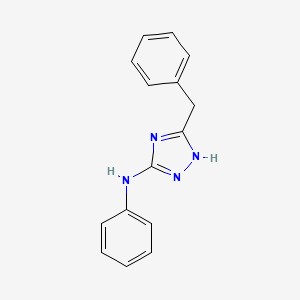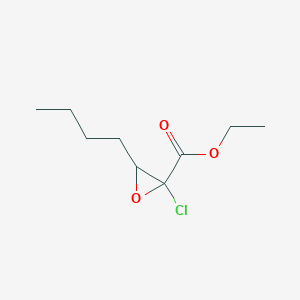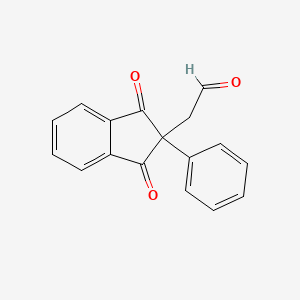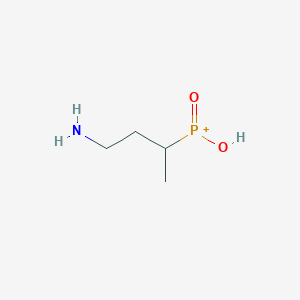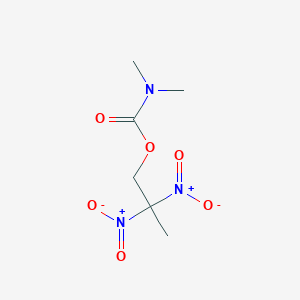
2,2-Dinitropropyl dimethylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dinitropropyl dimethylcarbamate is a chemical compound with the molecular formula C6H11N3O6.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dinitropropyl dimethylcarbamate typically involves the reaction of 2,2-dinitropropyl alcohol with dimethylcarbamoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 2,2-Dinitropropyl dimethylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The carbamate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dinitro derivatives, while reduction can produce amino derivatives .
Wissenschaftliche Forschungsanwendungen
2,2-Dinitropropyl dimethylcarbamate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialized materials and as an intermediate in chemical manufacturing
Wirkmechanismus
The mechanism of action of 2,2-Dinitropropyl dimethylcarbamate involves its interaction with specific molecular targets. The compound exerts its effects by binding to enzymes and proteins, thereby altering their activity. The exact pathways and molecular targets are still under investigation, but it is believed to involve the modulation of enzymatic activity and protein interactions .
Vergleich Mit ähnlichen Verbindungen
- Bis(2,2-dinitropropyl) acetal
- Bis(2,2-dinitropropyl) formal
- 2,2-Dinitropropyl acrylate
Comparison: 2,2-Dinitropropyl dimethylcarbamate is unique due to its specific carbamate group, which imparts distinct chemical and physical propertiesThe presence of the carbamate group also influences its interactions with biological molecules, making it a compound of interest in various research fields .
Eigenschaften
CAS-Nummer |
112513-63-0 |
|---|---|
Molekularformel |
C6H11N3O6 |
Molekulargewicht |
221.17 g/mol |
IUPAC-Name |
2,2-dinitropropyl N,N-dimethylcarbamate |
InChI |
InChI=1S/C6H11N3O6/c1-6(8(11)12,9(13)14)4-15-5(10)7(2)3/h4H2,1-3H3 |
InChI-Schlüssel |
DWLYCTIZWLPHEZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(COC(=O)N(C)C)([N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




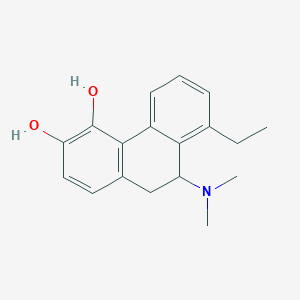
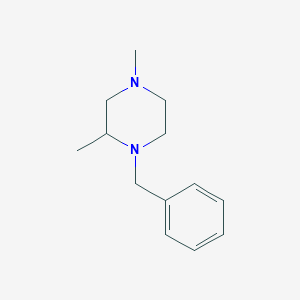

![3,3,7-Trimethyl-3H,7H-[1,2,4,5]tetrathiepino[6,7-c]pyrazole](/img/structure/B14321095.png)
![2,2'-(Indeno[1,2-b]fluorene-6,12-diylidene)dipropanedinitrile](/img/structure/B14321097.png)
